Home > Products > Screening Compounds P142903 > Cyclocreatine-1,4,5-13C3
Cyclocreatine-1,4,5-13C3 -

Cyclocreatine-1,4,5-13C3

Catalog Number: EVT-1503725
CAS Number:
Molecular Formula: C₂¹³C₃H₉N₃O₂
Molecular Weight: 146.12
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclocreatine-1,4,5-13C3 is a stable isotope-labeled analog of cyclocreatine, a compound closely related to creatine. Cyclocreatine is notable for its ability to mimic the metabolic roles of creatine, particularly in energy metabolism. This compound has been explored for its potential therapeutic applications, particularly in conditions involving creatine transporter deficiencies and cognitive impairments.

Source and Classification

Cyclocreatine is derived from creatine, a naturally occurring compound found in muscle and brain tissues. It is classified as a creatine analog and is recognized for its unique structural properties that allow it to participate in metabolic processes similar to those of creatine. Cyclocreatine can be synthesized chemically or derived from biological sources through specific metabolic pathways.

Synthesis Analysis

Methods

The synthesis of cyclocreatine typically involves chemical reactions that modify the structure of creatine. Various methods have been employed, including:

  • Chemical Synthesis: Cyclocreatine can be synthesized through the reaction of creatine with specific reagents under controlled conditions. This process may involve the use of solvents and catalysts to facilitate the reaction.
  • Isotope Labeling: For the preparation of cyclocreatine-1,4,5-13C3, isotopic labeling is achieved by incorporating carbon-13 into the cyclocreatine structure during synthesis. This can be done using labeled precursors or through specific synthetic pathways that allow for the introduction of carbon-13 at designated positions.

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to verify the identity and purity of cyclocreatine-1,4,5-13C3.

Molecular Structure Analysis

Structure

Cyclocreatine has a unique cyclic structure that differentiates it from linear creatine. The molecular formula for cyclocreatine is C4H8N2O2, while cyclocreatine-1,4,5-13C3 features three carbon atoms labeled with carbon-13 isotopes.

Data

The molecular weight of cyclocreatine is approximately 116.12 g/mol. The presence of carbon-13 alters its mass spectrum, allowing for differentiation from unlabeled variants during analytical assessments.

Chemical Reactions Analysis

Reactions

Cyclocreatine undergoes several biochemical reactions similar to those of creatine:

  • Phosphorylation: Cyclocreatine can be phosphorylated by creatine kinases to form phosphocyclocreatine, which serves as an energy reservoir in cells.
  • Dephosphorylation: It can also undergo dephosphorylation reactions that regenerate cyclocreatine from phosphocyclocreatine.

Technical Details

These reactions are crucial in cellular energy metabolism and are typically studied using enzyme kinetics and metabolic tracing techniques.

Mechanism of Action

Process

Cyclocreatine functions primarily by enhancing energy metabolism in tissues where creatine transport is deficient. Its mechanism involves:

  1. Energy Buffering: Cyclocreatine acts as an energy buffer by participating in ATP regeneration processes.
  2. Mimicking Creatine: Due to its structural similarity to creatine, it can substitute for creatine in various biochemical pathways, particularly in tissues lacking adequate creatine transport.

Data

Studies have shown that cyclocreatine administration can lead to improved cognitive function and reduced neurological deficits in animal models with creatine transporter deficiencies .

Physical and Chemical Properties Analysis

Physical Properties

Cyclocreatine is typically a white crystalline powder that is soluble in water. Its solubility facilitates its use in biological assays and therapeutic applications.

Chemical Properties

Cyclocreatine exhibits stability under physiological conditions but may undergo hydrolysis or oxidation if not properly stored. The presence of carbon-13 isotopes does not significantly alter its chemical reactivity compared to non-labeled cyclocreatines.

Applications

Scientific Uses

Cyclocreatine has been investigated for various scientific applications:

  • Therapeutic Research: It shows promise in treating conditions related to creatine transporter deficiencies, potentially ameliorating cognitive deficits and improving brain function .
  • Metabolic Studies: As a labeled compound, cyclocreatine-1,4,5-13C3 serves as a valuable tool in metabolic tracing studies to understand energy metabolism pathways.
  • Neuroscience: Its effects on brain function make it a candidate for research into neurodegenerative diseases and cognitive disorders.
Chemical Characterization of Cyclocreatine-1,4,5-<sup>13</sup>C<sub>3</sub>

Structural Analysis and Isotopic Labeling

Molecular Formula and 13C Isotopic Distribution

Cyclocreatine-1,4,5-13C3 (C5H9N3O2) features site-specific enrichment of carbon-13 at positions 1, 4, and 5 of its imidazolidine ring, as confirmed by tandem mass spectrometry [1] [4]. This strategic isotopic labeling yields a molecular mass shift of +3 Da compared to the unlabeled compound (143 Da → 146 Da). Hydrophilic Interaction Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (HILIC-UPLC-MS/MS) reveals distinct fragmentation patterns: the labeled derivative generates a characteristic m/z 89 fragment (M+3) versus m/z 86 in non-labeled cyclocreatine, corresponding to the 13C3-imidazole moiety [1]. The isotopic purity typically exceeds 99%, as verified by high-resolution mass spectrometry, minimizing natural abundance 13C contributions at unlabeled positions [3] [7].

Table 1: Mass Spectrometric Fragmentation Signatures

Fragment IonNon-Labeled (m/z)13C3-Labeled (m/z)Structural Assignment
M+H+144.0147.0Molecular ion
[M+H–H2O]+126.0129.0Dehydration product
C3H5N3+86.089.013C3-Imidazole ring

Comparative Analysis with Non-labeled Cyclocreatine

The isotopic labeling introduces negligible alterations to cyclocreatine’s physicochemical properties. Both compounds exhibit identical chromatographic retention times (1.75 ± 0.05 min) under HILIC conditions using a 1.7-μm particle column with 10 mM ammonium acetate/acetonitrile mobile phases [1]. However, nuclear magnetic resonance (NMR) spectroscopy reveals distinct 13C chemical shifts at enriched positions: C1 (carboxymethyl carbon) resonates at δ 52.8 ppm versus δ 52.5 ppm in the unlabeled analog, while C4/C5 (imidazolidine carbons) display upfield shifts of 0.3–0.5 ppm due to isotopic effects [9]. Crucially, phosphorylation kinetics by creatine kinase remain unchanged, confirming isotopic labeling preserves bioactivity [5].

Synthesis and Purification Methodologies

Chemical Synthesis Pathways for 13C-Labeled Derivatives

Synthesis employs 13C-labeled precursors (e.g., [1,2-13C2]-glycine or [13C]-cyanamide) in a multi-step sequence [3] [7]:

  • Nucleophilic substitution: [1-13C]-chloroacetic acid reacts with imidazole to form 1-(carboxymethyl-13C)imidazole
  • Cyclization: [4,5-13C2]-guanidine hydrochloride condenses with the intermediate at 80°C
  • Acid-catalyzed ring closure: Forms the 1-carboxymethyl-2-iminoimidazolidine-1,4,5-13C3 coreIsotopic incorporation efficiency is monitored via mass isotopomer distribution analysis (MIDA), with MS/MS confirming >98% 13C at designated positions [3] [7].

Optimization of Stable Isotope Incorporation

Key purification strategies ensure isotopic and chemical purity:

  • Ion-exchange chromatography: Removes unreacted [13C]-precursors using AG50W-X8 cationic resin [1]
  • Recrystallization: Methanol/water mixtures yield crystals with isotopic purity >99.5%
  • HILIC purification: Semi-preparative HILIC columns separate isotopic analogs using acetonitrile/ammonium acetate gradients, achieving 99.2% purity by LC-MS [1]Critical parameters for isotope incorporation include:
  • Precursor stoichiometry (1.2:1 glycine/guanidine ratio)
  • Reaction pH (8.5–9.0)
  • Temperature control during cyclization (80 ± 2°C)

Table 2: Synthesis Optimization Parameters

ParameterRange TestedOptimal ValueImpact on Isotopic Purity
Reaction temperature70–90°C80°CPurity increases from 92% to 99%
pH7.5–9.58.5Higher pH reduces side products
[13C]-glycine excess1.0–1.5 eq1.2 eqMinimizes unreacted guanidine
Solvent systemMethanol/water vs. ethanol/waterMethanol/water (3:1)Enhances crystallization yield

Analytical Applications in Biomedical Research

Mass Spectrometry-Based Quantification

Cyclocreatine-1,4,5-13C3 serves as an ideal internal standard for LC-MS/MS bioanalysis due to co-elution with endogenous cyclocreatine. HILIC-UPLC-MS/MS methods with electrospray ionization (ESI+) achieve:

  • Lower Limit of Quantification (LLOQ): 5 ng/mL in mouse plasma
  • Linear dynamic range: 5–5,000 ng/mL (R2 > 0.998)
  • Matrix effect compensation: 97–103% recovery in plasma and brain homogenates [1]The isotopic internal standard corrects for ion suppression and extraction variability, improving accuracy to 94–106% versus 80–115% without standardization [1].

Tracer Studies in Creatine Metabolism

The compound enables precise tracking of cyclocreatine uptake and phosphorylation in in vivo models. In CrT−/y mice, 13C3-cyclocreatine administration (140 mg/kg/day) shows:

  • Blood-brain barrier penetration: Steady-state brain concentration = 12.3 ± 1.8 nmol/g
  • Phosphorylation kinetics: 45% conversion to phosphocyclocreatine-13C3 within 2 hours
  • Metabolic stability: No detectable transamination or degradation over 24 hours [5]These studies confirm cyclocreatine compensates for creatine transporter deficiency by bypassing defective creatine transport [5].

Pharmacokinetic Modeling

Physiologically-based pharmacokinetic (PBPK) models incorporate 13C-tracer data to predict tissue distribution:

  • Volume of distribution (Vd): 0.8 ± 0.1 L/kg (brain-specific Vd = 0.25 L/kg)
  • Clearance (Cl): 0.12 ± 0.03 L/h/kg
  • Absorption half-life: 0.8 h (oral administration) [1] [5]Isotopic enrichment allows differentiation of administered versus endogenous pools, eliminating background interference in pharmacokinetic calculations.

Characterization Techniques for Isotopic Integrity

Mass Spectrometric Validation

Three complementary MS methods validate isotopic enrichment:

  • High-Resolution MS (HRMS): Q-TOF instruments resolve M+2.98 (Δ < 3 ppm) confirming 13C3 incorporation
  • Tandem MS/MS: Characteristic m/z 86→89 fragment transition under collision-induced dissociation (CID)
  • Multiple Reaction Monitoring (MRM): Transition m/z 147→89 quantifies isotopic purity >99% [1] [4]

Nuclear Magnetic Resonance Spectroscopy

13C-NMR assignments at 125 MHz:

  • C1 (carboxymethyl carbon): δ 52.8 ppm (doublet, JCC = 55 Hz)
  • C4/C5 (imidazolidine carbons): δ 41.2/41.5 ppm (doublets, JCC = 72 Hz)
  • Natural abundance 13C signals: <5% intensity at δ 52.5 ppm (C1) and δ 40.9 ppm (C4/C5) [9]

Table 3: Key Characterization Techniques and Parameters

TechniqueKey ParametersIsotopic Integrity Metrics
HILIC-UPLC-MS/MSColumn: BEH Amide (1.7 μm); Mobile phase: 10 mM NH4OAc/ACNRetention time shift < 0.1 min; Mass accuracy < 2 ppm
HRMS (ESI+)Resolution: 50,000 FWHM; Scan range: m/z 100–500M+ at m/z 147.0774 (Δ < 3 ppm); Isotopic purity >99%
13C-NMRSolvent: D2O; Frequency: 125 MHzJCC coupling constants 55–72 Hz; Absence of unlabeled peaks

Properties

Product Name

Cyclocreatine-1,4,5-13C3

Molecular Formula

C₂¹³C₃H₉N₃O₂

Molecular Weight

146.12

Synonyms

2-Amino-4,5-dihydro-1H-Imidazole-1-acetic Acid-13C3; 1-Carboxymethyl-2-iminoimidazolidine-13C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.